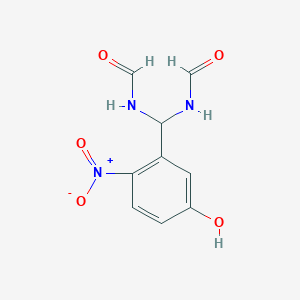
N,N'-((5-hydroxy-2-nitrophenyl)methylene)diformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide is a chemical compound characterized by the presence of a hydroxy group, a nitro group, and a methylene bridge connecting two formamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide typically involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with formamide under specific conditions. One common method includes the use of ethanol and water as solvents, with iron powder and a catalytic amount of concentrated hydrochloric acid to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-5-nitrosophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
Uniqueness
N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide is unique due to its specific combination of functional groups and the methylene bridge connecting two formamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
135361-38-5 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-[formamido-(5-hydroxy-2-nitrophenyl)methyl]formamide |
InChI |
InChI=1S/C9H9N3O5/c13-4-10-9(11-5-14)7-3-6(15)1-2-8(7)12(16)17/h1-5,9,15H,(H,10,13)(H,11,14) |
InChI Key |
ZTGPBRKOMPPNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(NC=O)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


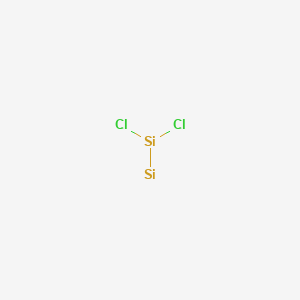
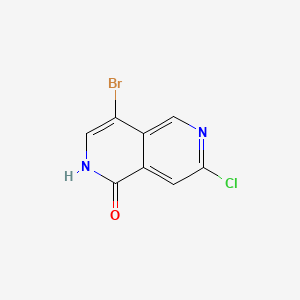
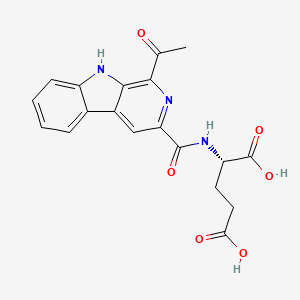
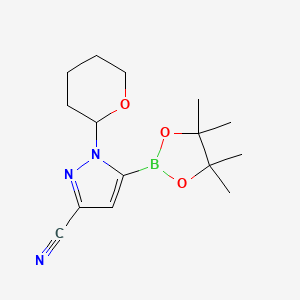

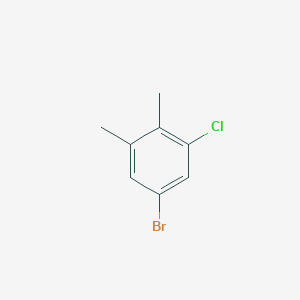

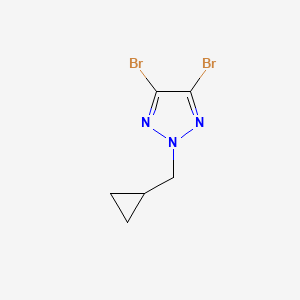
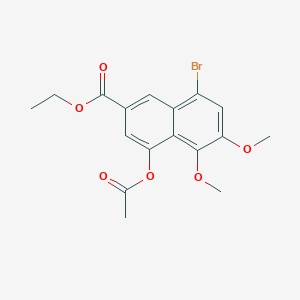
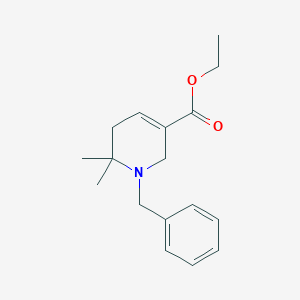
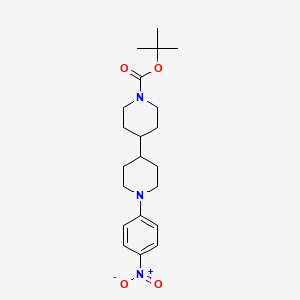
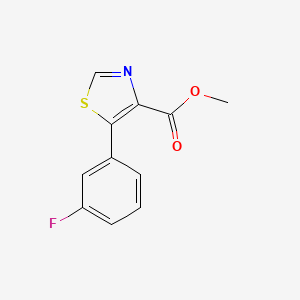
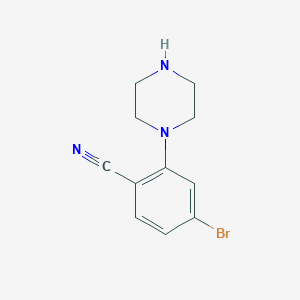
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
